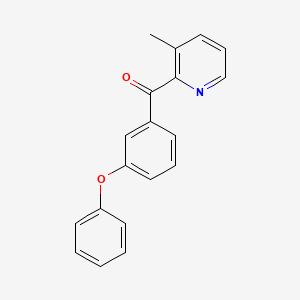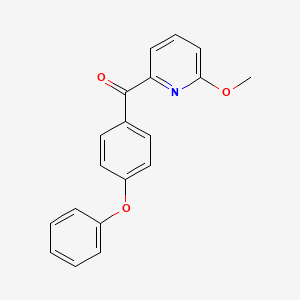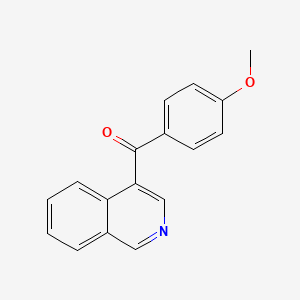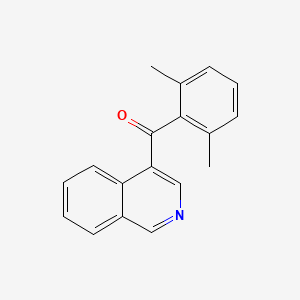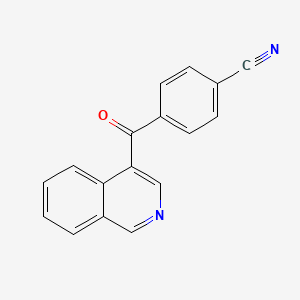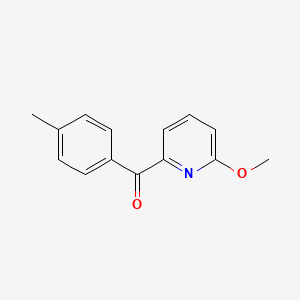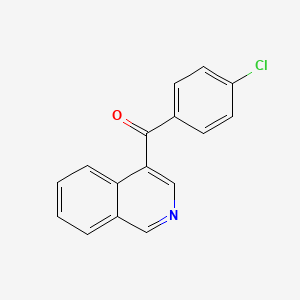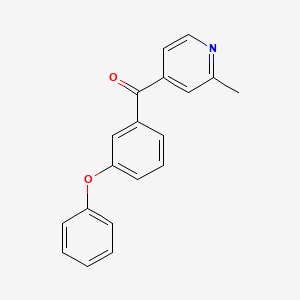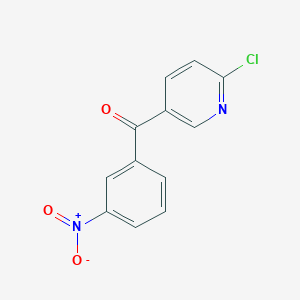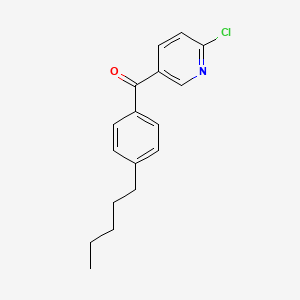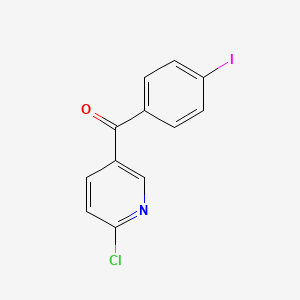
2-(2-Naphthyloxy)butanoyl chloride
Übersicht
Beschreibung
2-(2-Naphthyloxy)butanoyl chloride is an organic compound with the molecular formula C14H13ClO2 and a molecular weight of 248.71 g/mol . It is primarily used in research settings, particularly in the field of proteomics . This compound is characterized by the presence of a naphthyloxy group attached to a butanoyl chloride moiety, making it a versatile reagent in organic synthesis.
Vorbereitungsmethoden
The synthesis of 2-(2-Naphthyloxy)butanoyl chloride typically involves the reaction of 2-naphthol with butanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-naphthol+butanoyl chloride→2-(2-Naphthyloxy)butanoyl chloride+HCl
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthesis can be scaled up using standard organic synthesis techniques.
Analyse Chemischer Reaktionen
2-(2-Naphthyloxy)butanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles, such as amines or alcohols.
Hydrolysis: In the presence of water, it can hydrolyze to form 2-(2-naphthyloxy)butanoic acid and hydrochloric acid.
Oxidation and Reduction:
Common reagents used in these reactions include bases like pyridine for substitution reactions and water for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(2-Naphthyloxy)butanoyl chloride is used extensively in scientific research, particularly in the following areas:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of esters and amides.
Biology: It is used in the modification of biomolecules, such as proteins and peptides, for proteomics research.
Medicine: While not directly used as a therapeutic agent, it is involved in the synthesis of potential drug candidates.
Industry: Its applications in industry are limited, but it can be used in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(2-Naphthyloxy)butanoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
2-(2-Naphthyloxy)butanoyl chloride can be compared with other acyl chlorides, such as benzoyl chloride and acetyl chloride. Unlike these simpler acyl chlorides, this compound contains a naphthyloxy group, which imparts unique reactivity and properties. Similar compounds include:
Benzoyl chloride: A simpler acyl chloride used in similar substitution reactions.
Acetyl chloride: Another acyl chloride with a smaller acyl group.
2-(2-Naphthyloxy)acetyl chloride: A structurally similar compound with an acetyl group instead of a butanoyl group.
The presence of the naphthyloxy group in this compound makes it more versatile in certain synthetic applications compared to its simpler counterparts.
Eigenschaften
IUPAC Name |
2-naphthalen-2-yloxybutanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c1-2-13(14(15)16)17-12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEWCTKDPYRJQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)OC1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



